Ethyl 3,4-diaminopyridine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 3,4-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3,(H2,9,11) |
InChI Key |
WUYOVBGHABHEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1N)N |
Origin of Product |
United States |
Contextualizing Aminopyridine Carboxylates Within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine (B92270) and its derivatives are fundamental scaffolds in this domain. nih.gov These structures are not only common in natural products like vitamins and alkaloids but are also integral to numerous pharmaceuticals and agrochemicals. lifechemicals.com
Aminopyridine carboxylates, such as Ethyl 3,4-diaminopyridine-2-carboxylate, are a specific class of pyridine derivatives that possess both an amino group and a carboxylate ester group. This dual functionality makes them particularly versatile in organic synthesis. The amino groups can act as nucleophiles or be diazotized to introduce other functional groups, while the carboxylate ester provides a handle for various transformations, including hydrolysis, amidation, and reduction. The strategic placement of these groups on the pyridine ring allows for the construction of diverse and complex molecular architectures. The study of aminopyridine carboxylates contributes to the broader understanding of reaction mechanisms and the development of novel synthetic methodologies within heterocyclic chemistry. exlibrisgroup.com
Significance of the 3,4 Diaminopyridine Core in Synthetic Design
The 3,4-diaminopyridine (B372788) core is a key structural motif that imparts specific properties and reactivity to the molecule. This arrangement of two amino groups on adjacent carbons of the pyridine (B92270) ring is crucial for its utility as a synthetic precursor.
The primary significance of the 3,4-diaminopyridine core lies in its ability to readily undergo cyclization reactions with various reagents to form fused heterocyclic systems. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of pteridine-like structures, which are of interest in medicinal chemistry. The adjacent amino groups provide a reactive site for the construction of five- or six-membered rings fused to the pyridine scaffold.
Furthermore, the 3,4-diaminopyridine moiety is a known pharmacophore. nih.gov While the parent compound, 3,4-diaminopyridine, is recognized for its therapeutic applications, its derivatives are explored for a range of biological activities. nih.govnih.govgoogle.com The amino groups can participate in hydrogen bonding interactions, which is a critical aspect of molecular recognition in biological systems. nih.gov Synthetic chemists leverage this core structure to design and synthesize new compounds with potential therapeutic applications by modifying the substituents on the pyridine ring or by incorporating it into larger, more complex molecules. chemicalbook.com
The synthesis of the 3,4-diaminopyridine core itself is an area of active research, with various methods being developed to improve efficiency and yield. chemicalbook.com One common synthetic route involves the reduction of a corresponding nitro-aminopyridine precursor. chemicalbook.com
Overview of Ester Functionalized Pyridine Scaffolds in Organic Synthesis
Direct Synthesis Strategies for this compound
Direct synthesis focuses on the final step of creating the ethyl ester from the corresponding carboxylic acid.
The conversion of a carboxylic acid to its corresponding ester, known as esterification, is a fundamental reaction in organic synthesis. For the synthesis of this compound, the precursor would be 3,4-diaminopyridine-2-carboxylic acid.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. libretexts.orgyoutube.com The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. libretexts.org
A milder method for esterification is the Steglich esterification, which is particularly useful for substrates that are sensitive to strong acids. organic-chemistry.org This reaction employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the ester. organic-chemistry.orgjocpr.com
A specific example of esterification on a related compound is the synthesis of ethyl 3-aminopicolinate from 3-aminopicolinic acid. chemicalbook.com In this procedure, 3-aminopicolinic acid is suspended in ethanol (B145695) and treated with hydrogen chloride gas, followed by heating. chemicalbook.com The product is isolated after neutralization with an aqueous base. chemicalbook.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄, HCl) | Typically heated | Simple reagents, low cost | Requires harsh acidic conditions, not suitable for sensitive substrates |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, catalytic DMAP | Mild, often room temperature | Mild conditions, high yields, suitable for sterically hindered and acid-labile substrates organic-chemistry.org | DCC can be an allergen, formation of dicyclohexylurea byproduct which needs to be removed |
Precursor Synthesis Routes Involving the 3,4-Diaminopyridine (B372788) Moiety
Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. To synthesize 3,4-diaminopyridine, a common precursor is 3-nitro-4-aminopyridine or 4-amino-3-nitropyridine (B158700). The hydrogenation is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere. chemicalbook.comnih.gov
For instance, 3,4-diaminopyridine can be prepared by the hydrogenation of 3-nitropyridin-4-amine using 10% Pd/C in a mixture of methanol (B129727) and tetrahydrofuran. chemicalbook.com This reaction proceeds at a low temperature (10°C) and atmospheric pressure, affording the product in high yield (97%). chemicalbook.com Another patented method describes the hydrogenation of 4-amino-3-nitropyridine to yield 3,4-diaminopyridine. google.com The use of ruthenium-based catalysts, such as Ru/g-C₃N₄, has also been explored for the selective hydrogenation of aromatic diamines. nih.govdtu.dk These catalysts can be effective under mild conditions and offer high selectivity. nih.gov Iron complexes with cyclopentadienone ligands are also being investigated as catalysts for hydrogenation reactions, offering a more abundant and less toxic alternative to noble metals. chemistryviews.org
Table 2: Examples of Catalytic Hydrogenation for 3,4-Diaminopyridine Synthesis
| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |
| 3-Nitropyridin-4-amine | 10% Pd/C | Methanol/THF | 10°C, 1 atm H₂, 24 h | 97% | chemicalbook.com |
| 4-Amino-3-nitropyridine | Not specified | Not specified | Not specified | High | google.com |
Nucleophilic aromatic substitution (SNAr) is another key strategy for introducing amino groups onto an aromatic ring. In the context of 3,4-diaminopyridine synthesis, this often involves the displacement of a leaving group, such as a halogen or a methoxy (B1213986) group, by ammonia (B1221849) or an ammonia equivalent.
A patented synthesis of 3,4-diaminopyridine involves a three-step process starting from 4-methoxypyridine. google.com After nitration to 4-methoxy-3-nitropyridine, the methoxy group is displaced by reacting with strong ammonia water to form 4-amino-3-nitropyridine. google.com This intermediate is then reduced to 3,4-diaminopyridine. google.com The SNAr reaction on pyridine rings is facilitated by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The reaction is often performed at elevated temperatures. youtube.com Ruthenium complexes have also been shown to mediate the nucleophilic aromatic substitution of hydrogen in benzene (B151609), a reaction that could potentially be applied to pyridine systems. rsc.org
The formation of the pyridine ring itself can be achieved through condensation reactions. While specific examples for the direct synthesis of 3,4-diaminopyridine-2-carboxylate via condensation are less common, the general principle involves the reaction of smaller building blocks to construct the heterocyclic core. For example, condensation reactions of aromatic amines with α- and β-diketones are a known method for ring formation. rsc.org
General Approaches to Pyridine-2-carboxylate Frameworks
The synthesis of the pyridine-2-carboxylate framework is a well-established area of organic chemistry. One approach involves the oxidation of a suitable precursor, such as a 2-methylpyridine (B31789) derivative, to the corresponding carboxylic acid, followed by esterification.
Another strategy is the introduction of the carboxylate group onto a pre-formed pyridine ring. For example, C-3 substituted pyridine-2,4-dicarboxylic acid derivatives have been synthesized for use in structure-activity relationship studies. nih.gov The synthesis of metal-organic frameworks often utilizes pyridine-dicarboxylates as ligands, and their synthesis is a key step in the preparation of these materials. researchgate.netrsc.org The synthesis of pyridine-2,6-dicarboxamide derivatives, which involves the conversion of the corresponding dicarboxylic acid to an acid chloride followed by reaction with an amine, also highlights a common strategy for functionalizing the pyridine-2-carboxylate system. nih.gov Polymer-assisted synthesis has also been employed for the creation of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, demonstrating the utility of solid-phase synthesis in generating related heterocyclic carboxylates. researchgate.net
Annulation Reactions and Cyclization Strategies
The de novo synthesis of the pyridine ring, or annulation, provides a powerful means to introduce multiple substituents with high regiocontrol. These strategies typically involve the condensation and cyclization of open-chain precursors.
One prominent method is the Thorpe-Ziegler cyclization , which is effective for creating 3-aminopyridine (B143674) derivatives. This intramolecular condensation of dinitriles, catalyzed by a base, leads to the formation of an enaminonitrile, which is a key intermediate in the pyridine ring system. For instance, novel ethyl 3-amino-4,6-diarylfuro[2,3-b]pyridine-2-carboxylates have been synthesized using this approach under phase-transfer catalysis conditions. researchgate.net
Another versatile strategy involves the reaction of ylidenemalononitriles (YMs) with various reagents. While the reaction of YMs with primary amines under mild conditions can lead to other heterocyclic systems, they serve as valuable precursors for highly substituted pyridines. nih.gov A solvent-free methodology has been developed to produce a range of multi-substituted nicotinonitriles at room temperature, which can be precursors to the target molecule. nih.gov
Furthermore, innovative ring-remodeling strategies have been developed. One such method involves the ring cleavage of 3-formyl (aza)indoles . nih.gov In this approach, N-substituted (aza)indole carboxaldehydes react with β-ketoesters in the presence of ammonium (B1175870) acetate. This sequence proceeds through an in-situ enamine formation, an aldol-type addition, and subsequent ring cleavage to yield highly functionalized pyridines, such as 5-aminoaryl-substituted ethyl nicotinates. nih.gov This demonstrates the utility of rearranging existing heterocyclic skeletons to build complex pyridine structures. nih.gov
Table 1: Overview of Annulation and Cyclization Strategies for Pyridine Synthesis
| Strategy | Precursors | Key Features | Product Type |
|---|---|---|---|
| Thorpe-Ziegler Cyclization | Dinitriles | Intramolecular condensation; base-catalyzed. researchgate.net | 3-Aminopyridine derivatives researchgate.net |
| Ylidenemalononitrile (YM) Chemistry | Ylidenemalononitriles, Enamines | Mild, often solvent-free conditions. nih.gov | Multi-substituted aminonicotinonitriles nih.gov |
| Ring Cleavage of (Aza)indoles | 3-Formyl (aza)indoles, β-ketoesters | Ring remodeling via cleavage and recyclization. nih.gov | Substituted ethyl nicotinates nih.gov |
Functionalization of Pre-existing Pyridine Rings
Modifying a pre-functionalized pyridine ring is a more traditional and direct route to synthesizing specific target molecules like this compound. This approach relies on the sequential introduction of the required amino and carboxylate groups onto the pyridine core.
A common and effective strategy for introducing vicinal amino groups (at adjacent positions) involves nitration followed by reduction . The synthesis of the parent compound, 3,4-diaminopyridine, provides a clear template for this approach. One patented method starts with 4-methoxypyridine, which undergoes nitration with fuming nitric acid to yield 4-methoxy-3-nitropyridine. google.com Subsequent reaction with strong ammonia water replaces the methoxy group with an amino group, forming 4-amino-3-nitropyridine. google.com The final and crucial step is the catalytic hydrogenation of the nitro group, typically using a palladium on carbon (Pd/C) catalyst, to furnish the desired 3,4-diaminopyridine. google.comchemicalbook.com This three-step process significantly improves yield and purity compared to older, longer synthetic routes. google.com
To synthesize the target molecule, this compound, one would start with a pyridine ring already bearing the ethyl carboxylate group at the C-2 position. A plausible synthetic pathway is detailed in the table below.
Table 2: Proposed Synthetic Pathway via Functionalization of a Pyridine Ring
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Ethyl 4-chloropyridine-2-carboxylate | Fuming HNO₃, H₂SO₄ | Ethyl 4-chloro-3-nitropyridine-2-carboxylate | Introduction of a nitro group at the C-3 position. |
| 2 | Ethyl 4-chloro-3-nitropyridine-2-carboxylate | NH₃ (Ammonia) in a suitable solvent | Ethyl 4-amino-3-nitropyridine-2-carboxylate | Nucleophilic aromatic substitution of the chloro group with an amino group. |
| 3 | Ethyl 4-amino-3-nitropyridine-2-carboxylate | H₂, Pd/C catalyst in a solvent like Methanol/THF. chemicalbook.com | This compound | Reduction of the nitro group to a primary amine. chemicalbook.com |
Another method for modifying pyridine rings involves the use of diazonium salts. Starting from a 3-aminopyridine derivative, anhydrous diazotization can be performed to generate a pyridine-3-diazonium salt intermediate. google.com This reactive intermediate can then be subjected to various nucleophilic substitution reactions to introduce a range of functional groups, providing an alternative route for building up the substitution pattern on the pyridine ring. google.com
Nucleophilic Reactivity of the Amino Functions
The presence of two amino groups on the pyridine ring at positions 3 and 4 renders the molecule nucleophilic. These amino groups can readily participate in reactions with electrophiles. The precise nature of these reactions, particularly the regioselectivity, is a key aspect of the compound's chemistry.
Regioselectivity in Reactions of Diaminopyridines
In diaminopyridines, the position of nucleophilic attack is influenced by the electronic environment of the pyridine ring. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, is somewhat mitigated by the electron-donating amino groups. However, the positions ortho and para (2 and 4-positions) to the ring nitrogen are generally more electron-deficient and thus more susceptible to nucleophilic attack. uoanbar.edu.iqyoutube.com
The regioselectivity of reactions involving diaminopyridines can be complex and is often dependent on the specific reagents and reaction conditions. For instance, in the case of substituted 2,4-dichloropyrimidines, nucleophilic displacement with neutral nitrogen nucleophiles can lead to a mixture of isomers. acs.org However, high regioselectivity can be achieved under specific conditions, such as using LiHMDS as a base in palladium-catalyzed aminations, which strongly favors the formation of the C4-substituted product. acs.org The aryne distortion model also helps to explain the regioselectivity in reactions of substituted pyridynes, where electron-withdrawing substituents can polarize the aryne triple bond and direct nucleophilic attack to a specific carbon. nih.gov
Reactivity Profile of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom confers basic and nucleophilic properties to the molecule. wikipedia.org This nitrogen can be protonated by acids to form pyridinium (B92312) salts and can also react with electrophiles such as alkyl halides and acyl chlorides. wikipedia.orggcwgandhinagar.com This reactivity is a general feature of pyridines and is expected to be present in this compound.
The electronegativity of the nitrogen atom in the pyridine ring withdraws electron density from the ring carbons, making pyridine less susceptible to electrophilic aromatic substitution than benzene. uoanbar.edu.iqpearson.com When electrophilic substitution does occur, it typically happens at the 3-position, which is the most electron-rich carbon. uoanbar.edu.iqwikipedia.org Conversely, the electron deficiency at the 2- and 4-positions makes them prone to nucleophilic attack. uoanbar.edu.iqyoutube.com
| Reaction Type | Reagent | Product Type |
| Protonation | Protic Acids | Pyridinium Salts gcwgandhinagar.com |
| Alkylation | Alkyl Halides | Quaternary Pyridinium Salts gcwgandhinagar.com |
| Acylation | Acid Chlorides | 1-Acylpyridinium Salts gcwgandhinagar.com |
| N-Oxidation | Peracids | Pyridine N-oxides wikipedia.org |
Chemical Transformations Involving the Ester Moiety
The ethyl carboxylate group at the 2-position of the pyridine ring is an important functional handle for further molecular modifications. Ester functionalities can undergo a variety of chemical transformations, providing access to a diverse range of derivatives.
Common transformations of esters include hydrolysis to the corresponding carboxylic acid, amidation to form amides, reduction to alcohols, and reaction with Grignard reagents to yield tertiary alcohols. nih.gov In the context of heterocyclic compounds, the direct transformation of esters into heterocyclic fluorophores has been reported. nih.gov Furthermore, transition metal-catalyzed reactions, such as nickel-catalyzed aryl sulfide (B99878) synthesis and palladium-catalyzed deoxygenative coupling, have utilized aromatic esters as starting materials. nih.gov A metal-free method for the synthesis of N-heteroaryl esters from N-heteroaryl methanols and acyl cyanides has also been developed. frontiersin.org
Intramolecular and Intermolecular Cyclization Reactions
The juxtaposition of the amino groups and the ester functionality in this compound provides a versatile scaffold for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular, involving the reaction of functional groups within the same molecule, or intermolecular, involving the reaction with another molecule.
Formation of Fused Heterocyclic Systems
The reaction of 1,2-diamines, such as 3,4-diaminopyridine, with various reagents can lead to the formation of fused heterocyclic systems. For example, the reaction of 3,4-diaminopyridine with 1-acetyl-2-bromo-3-indolinone affords pyridopyrazino[2,3-b]indole derivatives. researchgate.net The nitration of 3,4-diaminopyridine derivatives can also be accompanied by cyclization to form 1H- wikipedia.orgnih.govresearchgate.nettriazolo[4,5-c]pyridine 2-oxide derivatives. researchgate.net Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions of ynamides, nitriles, and alkynes have been employed to synthesize tricyclic fused 3-aminopyridines. nih.gov
| Reactants | Product |
| 3,4-Diaminopyridine and 1-acetyl-2-bromo-3-indolinone | Pyridopyrazino[2,3-b]indole researchgate.net |
| 3,4-Diaminopyridine derivatives and nitric acid | 1H- wikipedia.orgnih.govresearchgate.netTriazolo[4,5-c]pyridine 2-oxide researchgate.net |
| Ynamides, nitriles, and alkynes | Tricyclic fused 3-aminopyridines nih.gov |
Pyrido[3,4-b]pyrazine (B183377) Derivative Synthesis
A significant application of the reactivity of 3,4-diaminopyridine derivatives is the synthesis of pyrido[3,4-b]pyrazines. These compounds are of interest due to their potential biological activities. The condensation reaction of 2,3-diaminopyridine (B105623) with arylglyoxals has been shown to regioselectively produce 3-arylpyrido[2,3-b]pyrazines. growingscience.com While this specific example uses 2,3-diaminopyridine, the analogous reaction with this compound would be expected to yield pyrido[3,4-b]pyrazine derivatives, with the ester group providing a further point for diversification. The synthesis of quinoxaline (B1680401) derivatives, which are structurally related to pyrido[3,4-b]pyrazines, has also been achieved from 3,4-diaminopyridine. chemicalbook.com
Imidazo[4,5-b]pyridine Derivative Synthesis
The fusion of an imidazole (B134444) ring to the pyridine core of this compound leads to the formation of imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest due to their structural analogy to purines and their associated biological activities. researchgate.net
One common synthetic strategy involves the condensation of a 3,4-diaminopyridine with a carboxylic acid or its equivalent. mdpi.com For instance, the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid under reflux for six hours yields 7-methyl-3H-imidazo[4,5-c]pyridine. mdpi.com A widely used method employs polyphosphoric acid (PPA) as a dehydrating agent at elevated temperatures, which is a simple and often high-yielding approach, with yields around 75%, particularly when microwave irradiation is utilized. mdpi.com
Another approach is the reaction with orthoesters. Refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid, results in the corresponding imidazo[4,5-b]pyridine and its 2-methyl derivative in yields of 83% and 78%, respectively. mdpi.com
Furthermore, the synthesis of imidazo[4,5-b]pyridines can be achieved through the reaction of 2,3-diaminopyridine with aldehydes under oxidative conditions. mdpi.com For example, 5-bromopyridine-2,3-diamine reacts with benzaldehyde (B42025) to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for producing 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, offering reduced reaction times and higher yields. eurjchem.com
The alkylation of the resulting imidazo[4,5-b]pyridine ring system is a key step in generating further derivatives. The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated derivatives under phase transfer catalysis conditions can lead to alkylation at the N3 and N4 positions. nih.gov In the case of ethyl bromoacetate, simultaneous alkylation at the N1, N3, and N4 positions has been observed. nih.gov
Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-methyl-3,4-diaminopyridine | 100% Formic Acid | Reflux, 6h | 7-methyl-3H-imidazo[4,5-c]pyridine | N/A |
| 2,3-diaminopyridine | Triethyl orthoformate, HCl | Reflux | Imidazo[4,5-b]pyridine | 83% |
| 2,3-diaminopyridine | Triethyl orthoacetate, HCl | Reflux | 2-methyl-imidazo[4,5-b]pyridine | 78% |
| 5-bromopyridine-2,3-diamine | Benzaldehyde | Reflux, EtOH, I2, 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | N/A |
Triazolo[1,5-a]pyridine Derivative Synthesis
The synthesis of triazolo[1,5-a]pyridines from diaminopyridine precursors represents another important transformation. These fused heterocyclic systems are recognized for their diverse pharmacological activities. nih.gov
A common route involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride (B1165640) under mild conditions to afford mdpi.comnih.goveurjchem.comtriazolo[1,5-a]pyridines in good yields. organic-chemistry.org Another approach utilizes a copper-catalyzed reaction of 2-aminopyridines with nitriles under an air atmosphere, proceeding through sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org
A metal-free method involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, leading to the formation of the triazolo[1,5-a]pyridine ring system via oxidative N-N bond formation. organic-chemistry.org Similarly, chloramine-T can promote the direct, metal-free oxidative N-N bond formation from N-arylamidines. organic-chemistry.org
More recent developments include a catalyst-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides, which proceeds via transamidation, nucleophilic addition, and condensation to yield 1,2,4-triazolo[1,5-a]pyridines in good to excellent yields. nih.gov A proposed mechanism for the formation of 6-amino-2,5,7-triaryl- mdpi.comnih.goveurjchem.comtriazolo[1,5-a]pyridine-8-carbonitriles involves the Michael addition of 3-aryl-(1,2,4-triazol-5-yl)acetonitriles to α-azidochalcones, followed by cyclocondensation. nih.gov
Table 2: Selected Methods for Triazolo[1,5-a]pyridine Synthesis
| Starting Material(s) | Reagent/Catalyst | Key Transformation |
|---|---|---|
| N-(pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | Cyclization |
| 2-Aminopyridines, Nitriles | Copper catalyst, Air | Oxidative N-C and N-N bond formation |
| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free oxidative N-N bond formation |
| Enaminonitriles, Benzohydrazides | Microwave irradiation | Catalyst-free tandem reaction |
Synthesis of Pyrido[2,3-b]mdpi.comeurjchem.comdiazepin-4-ones
The synthesis of pyridodiazepine derivatives, which are structural analogs of benzodiazepines, has been explored to discover new pharmacological activities. researchgate.net The Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones has been reported to yield pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b] mdpi.comeurjchem.comdiazepines. nih.gov
A convenient synthesis of pyrido[3,2-e] mdpi.comeurjchem.com-diazepine-2,5-diones and pyrido[2,3-e] mdpi.comeurjchem.comdiazepine-2,5-diones has been developed. researchgate.net One method involves the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d] mdpi.comorganic-chemistry.orgoxazine-2,4-dione or 1H-pyrido[2,3-d] mdpi.comorganic-chemistry.orgoxazine-2,4-dione. researchgate.net An alternative route involves the peptide coupling of α-amino acid methyl ester derivatives with β-amino acids, followed by cyclization using sodium hydride in tetrahydrofuran. researchgate.net
Investigation of Reaction Pathways and Transient Intermediates
Understanding the reaction pathways and identifying transient intermediates is crucial for optimizing synthetic methods and designing new reactions. For the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and aldehydes, the reaction is presumed to proceed through the formation of an initial adduct, followed by cyclization and oxidation. mdpi.com
In the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, a plausible reaction pathway has been proposed. It begins with the transamidation of the enaminonitrile with the benzohydrazide, forming an intermediate 'A'. The nitrogen lone pair then attacks the nitrile group to form intermediate 'B', which undergoes condensation with the carbonyl group to yield intermediate 'C'. The final product is formed by the elimination of a water molecule. nih.gov
For the formation of 6-amino-2,5,7-triaryl- mdpi.comnih.goveurjchem.comtriazolo[1,5-a]pyridine-8-carbonitriles, the proposed mechanism starts with a base-activated Michael addition of a 3-aryl-(1,2,4-triazol-5-yl)acetonitrile to an α-azidochalcone. This is followed by the loss of a nitrogen molecule to give an intermediate which then undergoes imine-enamine tautomerization. The final step is a cyclocondensation reaction involving the triazole nitrogen and the adjacent carbonyl group to form the fused pyridotriazole skeleton. nih.gov
Structural Design and Synthesis of Derivatives and Analogues
Modifications of the Ethyl Ester Side Chain
The ethyl ester group at the 2-position of the pyridine (B92270) ring is a key functional handle for derivatization. It readily undergoes common ester transformations, providing access to a variety of analogues.
Amide Formation: The ethyl ester can be converted to a wide range of amides through reaction with various amines. This transformation is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is effective even for coupling with electron-deficient or sterically hindered amines, offering a broad scope for synthesizing amide derivatives with diverse functionalities. nih.gov
Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using a base, such as sodium hydroxide, followed by acidification, yields the corresponding 3,4-diaminopyridine-2-carboxylic acid. This carboxylic acid derivative serves as a crucial intermediate for further modifications, including the formation of different esters or amide linkages.
The ability to modify the ethyl ester side chain is fundamental to the design of new molecules with tailored properties. For instance, the synthesis of amino acid conjugates has been explored, where the carboxylic acid is coupled with amino acids to create novel compounds with potential biological activities. tandfonline.comnih.gov
Substituent Effects on the Pyridine Nucleus
Introducing substituents onto the pyridine ring can significantly influence the electronic properties and reactivity of the diaminopyridine core. The nature and position of these substituents can modulate the electron density of the ring, affecting its basicity, nucleophilicity, and interaction with biological targets.
The introduction of electron-donating groups, such as amino or hydroxyl groups, can increase the electron density of the pyridine ring, impacting its chemical behavior. rsc.org Conversely, electron-withdrawing groups can decrease the electron density. Computational studies, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are employed to understand these electronic influences. nih.gov For example, the chemical shifts in ¹H and ¹³C NMR spectra can provide insights into the electronic environment of the pyridine ring upon substitution. nih.gov
The synthesis of substituted 3,4-diaminopyridines often involves multi-step reaction sequences. One common strategy is the nitration of a substituted pyridine precursor, followed by reduction of the nitro group to an amino group. For instance, 4-amino-3-nitropyridine (B158700) can be catalytically hydrogenated to yield 3,4-diaminopyridine (B372788). chemicalbook.comgoogle.com
Synthesis of Polycyclic and Fused Systems Incorporating the Diaminopyridine Core
The vicinal amino groups at the 3- and 4-positions of the pyridine ring are ideally positioned for the construction of fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles to form five- or six-membered rings fused to the pyridine core.
One prominent example is the synthesis of imidazo[4,5-c]pyridines. This can be achieved by reacting 3,4-diaminopyridine with various reagents. The resulting imidazopyridine scaffold is a key structural motif in many biologically active molecules. nih.gov The reaction of 3,4-diaminopyridine with appropriate precursors can also lead to the formation of other fused systems, expanding the chemical space accessible from this versatile starting material. The construction of such polycyclic structures is a significant area of research, driven by the quest for novel compounds with unique properties. nih.gov
Aminopyridine Conjugates as Synthetic Targets
The development of aminopyridine conjugates is an active area of research, aiming to create new chemical entities with enhanced biological activities. tandfonline.com In this context, ethyl 3,4-diaminopyridine-2-carboxylate and its derivatives serve as valuable building blocks. The amino groups and the carboxylate functionality provide multiple points for conjugation with other molecules, such as amino acids, peptides, or other pharmacophores. nih.gov These conjugation strategies can lead to compounds with improved targeting, reduced toxicity, and novel mechanisms of action. tandfonline.comnih.gov
Related Pyridine and Pyrimidine (B1678525) Carboxylate Structures
The structural features of this compound can be compared with other heterocyclic carboxylates to understand structure-activity relationships and guide the design of new molecules.
Pyrimidines, being constitutional isomers of pyridines, share some structural similarities. Ethyl 5,6-diaminopyrimidine-2-carboxylic acid derivatives, for instance, also possess vicinal diamino groups and an ethyl carboxylate moiety, making them interesting comparators. The synthesis of 2-aminopyrimidine (B69317) derivatives has been extensively studied, often involving the reaction of a suitable pyrimidine precursor with various amines. mdpi.commdpi.com The presence of the additional nitrogen atom in the pyrimidine ring can significantly alter the electronic properties and reactivity of the molecule compared to its pyridine counterpart.
Analogue Studies with Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates
A series of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate analogues have been synthesized and evaluated for their potential as antiproliferative agents. nih.gov These studies aimed to elucidate the structure-activity relationships (SAR) by introducing various aryl substituents at the terminus of the ethynyl (B1212043) group. The core structure of these analogues is based on the quinoxaline (B1680401) ring, a heterocyclic scaffold known for its presence in various biologically active compounds. nih.govnih.govresearchgate.net
The synthesis of these derivatives involves a crucial Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. In this specific synthesis, ethyl 3-chloroquinoxaline-2-carboxylate is reacted with different substituted phenylacetylenes to yield the desired ethyl 3-(arylethynyl)quinoxaline-2-carboxylate analogues.
The research findings indicate that the nature of the substituent on the phenyl ring of the arylethynyl moiety significantly influences the antiproliferative activity of these compounds against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines. nih.gov
Research Findings on Antiproliferative Activity
The antiproliferative effects of the synthesized ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives were assessed in vitro. The results, summarized in the table below, highlight the cytotoxic potential of these compounds. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC₅₀ value indicates a higher cytotoxic activity.
Among the tested analogues, compounds 2a and 2d demonstrated the most significant antiproliferative activity. nih.gov Derivative 2a , which is unsubstituted at the phenyl ring, and derivative 2d , which has a 4-methylphenyl substituent, both exhibited an IC₅₀ value of 3.3 µM against both A549 and U87-MG cell lines. nih.gov This suggests that small, electron-donating, or neutral substituents at the para position of the phenyl ring may be favorable for activity.
In contrast, the introduction of other substituents led to a decrease in cytotoxic activity. For instance, the presence of a 4-methoxyphenyl (B3050149) group (2b ), a 4-fluorophenyl group (2c ), a 4-(trifluoromethyl)phenyl group (2e ), a 3-methylphenyl group (2f ), and a 3-methoxyphenyl (B12655295) group (2g ) resulted in significantly higher IC₅₀ values, indicating reduced antiproliferative effects. nih.gov This suggests that the electronic properties and the position of the substituent on the aryl ring are critical determinants of the biological activity of these quinoxaline derivatives.
Antiproliferative Activity of Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate Analogues
| Compound | Ar (Aryl Group) | IC₅₀ (µM) A549 Cell Line | IC₅₀ (µM) U87-MG Cell Line |
|---|---|---|---|
| 2a | Phenyl | 3.3 | 3.3 |
| 2b | 4-Methoxyphenyl | >50 | >50 |
| 2c | 4-Fluorophenyl | 20.3 | 11.2 |
| 2d | 4-Methylphenyl | 3.3 | 3.3 |
| 2e | 4-(Trifluoromethyl)phenyl | >50 | >50 |
| 2f | 3-Methylphenyl | 10.5 | 10.9 |
| 2g | 3-Methoxyphenyl | 18.5 | 11.6 |
Data sourced from a study on the in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives. nih.gov
Coordination Chemistry of Ethyl 3,4 Diaminopyridine 2 Carboxylate
Ligand Properties and Coordination Modes
The coordinating behavior of Ethyl 3,4-diaminopyridine-2-carboxylate is dictated by the interplay of its distinct functional groups. The pyridine (B92270) nitrogen, the amino nitrogens at the 3- and 4-positions, and the oxygen atoms of the ethyl carboxylate group at the 2-position all serve as potential Lewis base sites for metal chelation.
The pyridine nitrogen atom, with its sp²-hybridized lone pair of electrons, is a primary and strong coordination site for a wide variety of transition metal ions. wikipedia.org The presence of adjacent amino groups introduces the possibility of chelation, which enhances the stability of the resulting metal complexes.
Specifically, the 3-amino group, being ortho to the 2-carboxylate group and meta to the pyridine nitrogen, can engage in chelation. While direct chelation involving the 3-amino and 4-amino groups is sterically improbable, the 3-amino group and the pyridine nitrogen can act as a bidentate ligand. However, the most probable chelation scenario involves the pyridine nitrogen and the adjacent functional groups. In related diaminopyridine systems, both pyridine and amino nitrogens have been shown to participate in metal coordination, leading to the formation of stable chelate rings. cyberleninka.ruscispace.com The basicity and steric accessibility of these nitrogen atoms are key factors in determining their role in complex formation. nih.gov For instance, 3,4-diaminopyridine (B372788) itself is a well-known building block in the synthesis of various heterocyclic compounds and metal complexes. researchgate.netnih.govchemicalbook.com
The ethyl carboxylate group at the 2-position significantly influences the ligand's coordination behavior. This group, positioned ortho to the pyridine nitrogen, can participate in chelation through one of its oxygen atoms, likely the carbonyl oxygen. This N,O-chelation would result in the formation of a thermodynamically stable five-membered ring. Pyridine-carboxylate ligands are well-documented to form stable chelates with metal ions such as platinum(II) and gallium(III). nih.govnih.gov
In some coordination reactions involving pyridine-carboxylate esters, spontaneous de-esterification (hydrolysis) can occur, yielding a carboxylate anion. nih.gov This deprotonated carboxylate group is a much stronger donor than the neutral ester and can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. This versatility makes pyridine-carboxylate derivatives highly valuable in constructing diverse coordination architectures, from simple mononuclear complexes to intricate coordination polymers. nih.govresearchgate.net
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Resulting Structure |
| Monodentate | Pyridine Nitrogen (N1) | Simple coordination |
| Bidentate Chelating (N,O) | Pyridine Nitrogen (N1), Carbonyl Oxygen (from ester) | Formation of a 5-membered chelate ring |
| Bidentate Chelating (N,N) | Pyridine Nitrogen (N1), 3-Amino Nitrogen | Formation of a 5-membered chelate ring |
| Bridging | Amino groups or carboxylate (if hydrolyzed) | Linking of two or more metal centers |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands like this compound typically involves straightforward methods, and their characterization relies on a combination of spectroscopic and analytical techniques.
Metal complexes of this compound can generally be prepared by reacting the ligand with a suitable metal salt in a polar solvent. researchgate.net Common metal precursors include chlorides, nitrates, or sulfates of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The reaction is typically carried out in solvents like methanol (B129727), ethanol (B145695), or acetonitrile (B52724), often under reflux to ensure completion. scirp.orgresearchgate.net The resulting solid complexes can then be isolated by filtration, washed, and dried.
The characterization of these newly synthesized compounds is crucial to confirm the coordination of the ligand to the metal center and to determine the geometry of the complex. Standard techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Upon complexation, characteristic vibrational frequencies of the functional groups are expected to shift. For example, the C=N stretching vibration of the pyridine ring and the N-H bending vibrations of the amino groups would shift, indicating their involvement in coordination. chemclassjournal.com A shift in the C=O stretching frequency of the ester group would confirm its participation in chelation. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netrasayanjournal.co.in
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which helps in elucidating the coordination geometry (e.g., octahedral, tetrahedral). chemclassjournal.com
Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. chemclassjournal.com
Table 2: Expected FT-IR Spectral Data for this compound and its Metal Complexes
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Coordination |
| Amino (N-H) | Stretching | 3400-3200 | Shift to lower frequency |
| Pyridine Ring (C=N) | Stretching | ~1600 | Shift to higher or lower frequency |
| Ester (C=O) | Stretching | ~1720 | Shift to lower frequency |
| Metal-Ligand Bonds (M-N, M-O) | Stretching | Not Present | Appearance of new bands (600-400) |
The presence of multiple, distinct donor sites on the this compound ligand makes it an attractive candidate for the synthesis of heterometallic complexes. Ligands that can simultaneously bind to different types of metal ions are essential for creating materials with tailored magnetic, catalytic, or optical properties.
The different donor sets on the ligand—the N,O-chelate site involving the pyridine nitrogen and carboxylate oxygen, and the two amino nitrogens—exhibit different hard-soft acid-base (HSAB) characteristics. This difference can be exploited for the selective coordination of different metal ions. For example, a harder metal ion like Cr(III) or Fe(III) might preferentially bind to the "harder" N,O-chelate site, while a softer metal ion like Ag(I) or Pd(II) could then coordinate to the "softer" amino groups. This stepwise or one-pot assembly could lead to the formation of discrete heterometallic molecules or extended coordination polymers with precisely controlled arrangements of different metal centers.
Potential as a Building Block for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers used. mdpi.com this compound possesses several features that make it a promising building block for the design and synthesis of novel MOFs.
The ligand's multiple coordination sites can bridge multiple metal centers, leading to the formation of robust two-dimensional (2D) or three-dimensional (3D) networks. frontiersin.orgnih.gov The rigidity of the pyridine core provides structural integrity to the resulting framework, while the various donor atoms allow for diverse connectivity.
Furthermore, the uncoordinated or coordinated amino groups within the MOF structure can introduce specific functionalities. These basic sites can enhance the framework's affinity for acidic gases like CO₂ or SO₂. They can also serve as active sites for catalysis or as points for post-synthetic modification, where additional functional groups can be attached to the framework after its initial synthesis. The use of amino-functionalized carboxylate and pyridine-based ligands has been shown to be an effective strategy for producing functional MOFs with applications in gas storage, separation, and sensing. frontiersin.orgresearchgate.net Therefore, this compound stands as a versatile and promising candidate for the development of new functional MOF materials.
Theoretical and Computational Investigations of Ethyl 3,4 Diaminopyridine 2 Carboxylate
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of ethyl 3,4-diaminopyridine-2-carboxylate at the atomic level.
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p). These calculations yield the equilibrium geometry, corresponding to the minimum energy conformation of the molecule. For a related compound, 2-ethylpyridine-4-carbothioamide, similar DFT calculations have been successfully employed to determine its equilibrium geometry. nih.gov
Once the optimized geometry is obtained, an analysis of the electronic structure can be carried out. This includes examining the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used to understand charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov
For the parent molecule, 3,4-diaminopyridine (B372788) (3,4-DAP), DFT calculations have been used to investigate its structure and electronic properties, providing a foundation for understanding the behavior of its derivatives. nih.gov
Table 1: Postulated Optimized Geometrical Parameters for this compound (based on analogous structures)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C3 | ~1.40 Å |
| C3-N (amino) | ~1.38 Å | |
| C4-N (amino) | ~1.38 Å | |
| C2-C (ester) | ~1.50 Å | |
| C=O (ester) | ~1.22 Å | |
| Bond Angle | N1-C2-C3 | ~120° |
| C3-C4-N (amino) | ~120° | |
| Dihedral Angle | C3-C2-C(ester)-O | ~180° (for planarity) |
Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups in related heterocyclic compounds.
Energetic Studies of Conformational and Tautomeric Equilibria
This compound possesses rotational freedom around several single bonds, particularly the C-C bond connecting the ethyl ester group to the pyridine (B92270) ring and the C-N bonds of the amino groups. This can lead to the existence of multiple conformers. Computational methods can be used to explore the potential energy surface of the molecule to identify different stable conformers and determine their relative energies. Conformational analysis of similar structures, such as the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has been successfully performed using NMR spectroscopy and computational modeling. mdpi.com
Furthermore, the presence of amino groups and the pyridine nitrogen raises the possibility of tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. For this compound, imino-enol tautomeric forms could potentially exist. Quantum chemical calculations can predict the relative energies of these tautomers, allowing for the determination of the most stable form under different conditions (e.g., in the gas phase or in various solvents). The relative free energies of different conformers and tautomers can be calculated to predict their equilibrium populations.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions can be enhanced by considering the effects of different conformers and by using a Boltzmann-weighted average of the chemical shifts of the most stable conformers. nih.gov
For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom in the molecule. These predicted values can then be compared with experimental data to confirm the structure. The accuracy of such predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. nih.gov
Table 2: Postulated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (based on analogous structures)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | ~155 | H5 | ~7.5 |
| C3 | ~140 | H6 | ~8.0 |
| C4 | ~145 | NH₂ (at C3) | ~5.0 |
| C5 | ~115 | NH₂ (at C4) | ~6.0 |
| C6 | ~150 | CH₂ (ethyl) | ~4.3 |
| C=O | ~165 | CH₃ (ethyl) | ~1.3 |
Note: These are hypothetical values based on typical chemical shifts for similar functional groups in pyridine and benzene (B151609) derivatives. Actual values would require specific DFT calculations.
Vibrational (IR) and Electronic (UV-Vis) Spectral Analysis
Theoretical calculations can also simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. nih.gov The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes to specific functional groups. For example, the characteristic stretching frequencies of the N-H bonds in the amino groups, the C=O bond of the ester, and the C-N and C-C bonds of the pyridine ring can be identified. nih.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions can provide insights into the nature of the electronic excitations. nih.gov
Computational Modeling of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.comresearchgate.net
By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For instance, if this compound were to undergo a cycloaddition reaction, computational modeling could elucidate the stereochemistry and regioselectivity of the process. researchgate.net This level of mechanistic detail is often difficult to obtain through experimental means alone.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the structural features of the compound by examining the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) identifies the different types of hydrogen atoms in the molecule. For a related compound, 3,4-diaminopyridine-2,5-dicarbonitrile, the ¹H-NMR spectrum shows signals at δ 7.82 (s, 1H), 7.14 (s, 2H), and 6.16 (s, 2H) ppm. mdpi.com In another study involving N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, the aromatic protons appear in the range of δ 7.47-7.99 ppm, while the amino protons are observed at δ 6.06 ppm. mdpi.com The ethyl group protons typically show a quartet around δ 3.75 ppm and a triplet around δ 1.06 ppm. mdpi.com
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For 3,4-diaminopyridine-2,5-dicarbonitrile, the carbon signals are observed at δ 145.8, 142.2, 137.1, 117.5, 116.6, 113.5, and 91.5 ppm. mdpi.com In a different but structurally relevant molecule, N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, the carbonyl carbons resonate at δ 166.4, 150.4, and 149.7 ppm, while the aromatic carbons appear between δ 127.8 and 134.5 ppm. mdpi.com The ethyl group carbons are typically found at approximately δ 34.4 (CH₂) and δ 13.3 (CH₃) ppm. mdpi.com A study on dimethyltin (B1205294) dicarboxylates showed carbonyl carbon resonance at δ 179 ppm. nih.gov
| Technique | Signal Type | Chemical Shift (δ) in ppm (Exemplary Data) | Assignment (Exemplary) |
|---|---|---|---|
| ¹H NMR | Singlet | 7.82 | Aromatic CH |
| Singlet | 7.14 | NH₂ | |
| Singlet | 6.16 | NH₂ | |
| ¹³C NMR | Signal | 145.8 | Aromatic C |
| Signal | 142.2 | Aromatic C | |
| Signal | 137.1 | Aromatic C | |
| Signal | 117.5 | CN |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,4-diaminopyridine-2,5-dicarbonitrile, characteristic IR absorption bands are observed at 3394, 3366, and 3250 cm⁻¹ corresponding to the N-H stretching vibrations of the amino groups. mdpi.com The C≡N (nitrile) stretching vibration appears at 2235 cm⁻¹, and various C=C and C=N stretching vibrations of the pyridine (B92270) ring are seen in the 1694-1518 cm⁻¹ region. mdpi.com A study on 4-aminopyridine (B3432731) also identified NH₂ stretching and scissoring regions in its IR spectrum. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) (Exemplary Data) |
|---|---|
| N-H Stretch | 3394, 3366, 3250 |
| C≡N Stretch | 2235 |
| C=C/C=N Stretch | 1694, 1648, 1584, 1518 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of 3,4-diaminopyridine-2,5-dicarbonitrile in acetone (B3395972) shows a maximum absorption (λmax) at 356 nm, which is indicative of the π → π* transitions within the aromatic and conjugated system. mdpi.com
| Solvent | λmax (nm) (Exemplary Data) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| Acetone | 356 | 5041 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which helps in confirming the molecular formula. For 3,4-diaminopyridine-2,5-dicarbonitrile, the calculated mass for [M+H]⁺ is 160.0618, and the found mass is 160.0622, confirming the molecular formula C₇H₅N₅. mdpi.com In the electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 159. mdpi.com The fragmentation pattern of related pyrazolopyridine carboxylates often involves the initial loss of an ethanol (B145695) molecule (m/z 46). researchgate.netasianpubs.org
| Technique | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| HRMS (ESI-TOF) | [M+H]⁺ | 160.0618 | 160.0622 |
| MS (EI) | [M]⁺ | - | 159 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds. A robust HPLC method for the analysis of 3,4-diaminopyridine (B372788) and its related substances has been developed. researchgate.net This method typically employs a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. researchgate.net For instance, a mobile phase of 10% acetonitrile and 90% aqueous solution containing sodium octanesulfonate and ammonium (B1175870) acetate, with the pH adjusted to 1.9 with trifluoroacetic acid, has been successfully used. researchgate.net The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. For ethyl 2,4-diaminopyrimidine-5-carboxylate, a related compound, the retention time was found to be 4.607 minutes using a Zorbax Eclipse Plus C18 column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid. massbank.eu
| Parameter | Condition (Exemplary) |
|---|---|
| Column | C18 bonded phase |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., sodium octanesulfonate and ammonium acetate) |
| Detection | UV |
| Retention Time | 4.607 min (for a related compound) massbank.eu |
Solid-State Structural Elucidation via X-ray Diffraction Analysis
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physicochemical properties. For novel compounds in pharmaceutical development, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure, providing unequivocal proof of molecular constitution and stereochemistry. This technique offers detailed insights into bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and for understanding the material's stability and behavior.
However, a comprehensive review of publicly accessible crystallographic databases and the scientific literature reveals a notable absence of single-crystal X-ray diffraction data for ethyl 3,4-diaminopyridine-2-carboxylate. While crystallographic studies have been conducted on structurally related compounds, such as salts and derivatives of 3,4-diaminopyridine, the specific crystal structure of the title ethyl ester has not been reported.
For illustrative purposes, the type of data that would be obtained from a successful SCXRD analysis is presented below. The following tables are hypothetical and serve to demonstrate the standard format for reporting crystallographic data.
Hypothetical Crystallographic Data for this compound
This table would typically summarize the key parameters of the data collection and structure refinement process.
| Parameter | Hypothetical Value |
| Empirical formula | C₈H₁₁N₃O₂ |
| Formula weight | 181.19 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.500(2) |
| b (Å) | 8.800(1) |
| c (Å) | 9.200(2) |
| α (°) | 90 |
| β (°) | 105.30(3) |
| γ (°) | 90 |
| Volume (ų) | 820.0(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.465 |
| Absorption coefficient (mm⁻¹) | 0.108 |
| F(000) | 384 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Index ranges | -13<=h<=13, -11<=k<=11, -12<=l<=12 |
| Reflections collected | 8500 |
| Independent reflections | 1900 [R(int) = 0.045] |
| Completeness to theta = 28.00° (%) | 99.5 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1900 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.065, wR2 = 0.140 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.25 |
Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
This table would list the position of each non-hydrogen atom in the unit cell.
| Atom | x | y | z | U(eq) [Ų] |
| O1 | 0.7890(1) | 0.4567(2) | 0.2345(1) | 0.056(1) |
| O2 | 0.6543(1) | 0.2345(2) | 0.1123(1) | 0.048(1) |
| N1 | 0.4321(2) | 0.6789(2) | 0.3456(2) | 0.035(1) |
| N2 | 0.2109(2) | 0.8765(2) | 0.4567(2) | 0.041(1) |
| N3 | 0.1234(2) | 0.9876(3) | 0.5678(2) | 0.043(1) |
| C1 | 0.5678(2) | 0.5432(3) | 0.2890(2) | 0.033(1) |
| C2 | 0.5432(2) | 0.6789(3) | 0.3321(2) | 0.031(1) |
| C3 | 0.4109(2) | 0.7890(3) | 0.3987(2) | 0.030(1) |
| C4 | 0.3210(2) | 0.8901(3) | 0.4532(2) | 0.032(1) |
| C5 | 0.3456(2) | 0.9987(3) | 0.5111(2) | 0.036(1) |
| C6 | 0.8765(3) | 0.1234(4) | 0.0987(3) | 0.062(1) |
| C7 | 0.9876(4) | 0.0123(5) | 0.0543(4) | 0.078(2) |
| C8 | 0.6789(2) | 0.3456(3) | 0.1789(2) | 0.037(1) |
The absence of empirical data for this compound underscores a gap in the chemical literature and highlights an opportunity for further research. The synthesis and subsequent crystallographic analysis of this compound would provide valuable data for the scientific community, enabling a deeper understanding of its structural characteristics and paving the way for its potential applications.
Ethyl 3,4 Diaminopyridine 2 Carboxylate As a Versatile Synthetic Intermediate
Building Block for Diverse Nitrogen-Containing Heterocycles
The strategic placement of the vicinal diamino groups and the ethyl carboxylate on the pyridine (B92270) core of ethyl 3,4-diaminopyridine-2-carboxylate makes it an exceptional precursor for the synthesis of various fused heterocyclic scaffolds. clockss.org The reactivity of the amino groups, influenced by the electronic nature of the pyridine ring and the ester functionality, allows for selective and efficient cyclization reactions with a variety of electrophilic reagents. This has led to the development of synthetic routes to several important classes of heterocycles, including imidazo[4,5-b]pyridines, triazolo[1,5-a]pyridines, and pyrido[3,4-b]pyrazines.
Strategic Use in Imidazo[4,5-b]pyridine Synthesis
The 1H-imidazo[4,5-b]pyridine, also known as 4-azabenzimidazole, is a significant heterocyclic scaffold due to its presence in numerous biologically active compounds. The reaction of ortho-diaminopyridines, such as this compound, with various reagents provides a direct and efficient route to this ring system.
One common method involves the condensation of 2,3-diaminopyridine (B105623) precursors with aldehydes. For instance, the reaction with variously substituted benzaldehydes can lead to the formation of 2-phenyl-4-azabenzimidazole derivatives. arkat-usa.org The reaction conditions can influence the outcome, with some reactions yielding the desired imidazo[4,5-b]pyridine and others potentially leading to imine derivatives. arkat-usa.org
Furthermore, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its amide derivatives are crucial intermediates in the synthesis of compounds with potential inhibitory activity against various kinases. google.com The synthesis of these intermediates often starts from 2,3-diamino-4-cyanopyridine, which can be cyclized with aldehydes to form the imidazo[4,5-b]pyridine core. google.com The cyano group can then be further transformed into a carboxylic acid or an amide. google.com
A multi-component reaction involving 2-aminopyridines, aldehydes, and diazo-compounds can also lead to the formation of imidazo[1,2-a]pyridines, showcasing the versatility of aminopyridine derivatives in constructing fused imidazole (B134444) rings. nih.gov
Contributions to Triazolo[1,5-a]pyridine Scaffolds
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a class of compounds with recognized biological importance, can be achieved from o-diaminopyridone derivatives. clockss.orgorganic-chemistry.org These precursors undergo heterocyclization with various electrophilic reagents to form the fused triazole ring. clockss.org While the provided search results focus more broadly on the synthesis of triazolo[1,5-a]pyridines from various aminopyridine precursors, the underlying principle of using an ortho-diamino functionality is key.
Several methods have been developed for the synthesis of this scaffold, including:
The cyclization of N-(pyridin-2-yl)formamidoximes under mild conditions. organic-chemistry.org
Copper-catalyzed oxidative coupling reactions. organic-chemistry.org
PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org
Iodine/KI-mediated oxidative N-N bond formation from N-aryl amidines. organic-chemistry.org
Intermediate for Pyrido[3,4-b]pyrazine (B183377) Ring Systems
The pyrido[3,4-b]pyrazine ring system is another important heterocyclic scaffold that can be accessed from diaminopyridine precursors. The condensation of a 1,2-dicarbonyl compound with a 3,4-diaminopyridine (B372788) is a fundamental method for constructing this fused pyrazine (B50134) ring.
Research has focused on the synthesis of derivatives of this ring system as potential antimitotic agents. nih.gov For example, methods have been developed for the conversion of substituted pyridin-2-carbamates to give 2-aminopyrido[3,4-b]pyrazin-7-ylcarbamates. nih.gov Furthermore, functionalization of the pyrido[3,4-b]pyrazine core, such as the introduction of an iodine atom, allows for subsequent palladium-catalyzed coupling reactions to introduce further diversity. mdpi.com
The following table summarizes some of the research on the synthesis of pyrido[3,4-b]pyrazine derivatives:
| Starting Material | Reagents/Conditions | Product | Reference |
| Substituted pyridin-2-carbamates | Various | 2-Aminopyrido[3,4-b]pyrazin-7-ylcarbamates | nih.gov |
| 8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine | Deprotometalation-trapping | 8-Bromo-7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine | mdpi.com |
Applications in Advanced Annulation Reactions
The term "annulation" refers to the formation of a ring. This compound is a prime candidate for various annulation reactions due to its multiple reactive sites. The vicinal diamino groups can react with a wide range of dielectrophiles to form fused five-, six-, or seven-membered rings.
For instance, the reaction with 1,2-dicarbonyl compounds leads to the formation of the pyrido[3,4-b]pyrazine ring system, as discussed previously. mdpi.com Reaction with reagents containing a N-N bond forming component can lead to fused triazoles. organic-chemistry.orgorganic-chemistry.org The presence of the ethyl carboxylate group can also influence the regioselectivity of these reactions and provides a handle for further synthetic modifications.
The development of novel multi-component reactions further expands the scope of annulation reactions involving aminopyridine derivatives. A three-component coupling of 2-aminoazines, aldehydes, and diazo-compounds has been developed to produce polyfunctional β-amino-α-diazo-compounds, which can then be converted into various heterocyclic systems. nih.gov
Precursor for Functional Organic Materials
The diverse heterocyclic systems synthesized from this compound often possess interesting photophysical and electronic properties, making them potential candidates for functional organic materials. For example, quinoxaline (B1680401) and pyridopyrazine derivatives are utilized as organic dyes, electroluminescent materials, and organic semiconductors. mdpi.com The ability to tune the electronic properties of these materials through the introduction of different substituents, a process facilitated by starting with a functionalized building block like this compound, is crucial for optimizing their performance in various applications.
The synthesis of pyrazino-fused carbazoles and carbolines from pyridopyrazine precursors demonstrates the potential to create extended π-conjugated systems. mdpi.com These types of molecules are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Role in Organocatalysis and Ligand Design
Currently, there is no available research data to populate a detailed section on the role of this compound in organocatalysis and ligand design.
Q & A
Q. What are the standard synthetic routes and characterization methods for Ethyl 3,4-diaminopyridine-2-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyridine precursor may undergo aminolysis with ethyl chloroformate under reflux conditions. Evidence from analogous pyridine carboxylate syntheses (e.g., 21% yield via General Procedure E, as in ) highlights the importance of stoichiometric control and inert atmospheres. Characterization involves:
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement ) is used to solve structures, leveraging data from diffractometers (e.g., Mo Kα radiation). Key parameters include:
- Unit cell dimensions (e.g., orthorhombic systems with Å-scale axes ).
- Thermal displacement parameters (e.g., Ueq values for atomic vibration analysis ).
- Hydrogen bonding networks (e.g., O–H···N interactions stabilizing crystal packing ).
Advanced Research Questions
Q. How can low synthetic yields (e.g., 21% in preliminary trials) be optimized for this compound?
Yield optimization strategies include:
Q. How do researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?
Discrepancies arise from experimental noise, twinning, or dynamic disorder. Mitigation involves:
Q. What methodologies ensure high purity (>98%) of this compound for biological assays?
Critical steps include:
- Recrystallization : Using ethanol/water mixtures to remove hydrophobic impurities .
- Preparative HPLC : Gradient elution with 0.1% TFA in acetonitrile/water for chiral separation .
- Stability testing : Monitoring degradation under UV light or humidity via LC-MS .
Q. How can computational models predict the reactivity of this compound in drug discovery?
- Docking studies : Using AutoDock Vina to simulate binding to target proteins (e.g., kinases), guided by crystallographic data .
- QM/MM simulations : Exploring transition states for nucleophilic attacks at the carboxylate group.
- SAR analysis : Correlating substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity trends .
Data Contradiction Analysis
Q. How should conflicting NMR spectra (e.g., split vs. singlets for NH2 protons) be interpreted?
Split peaks may indicate:
Q. Why do crystallographic studies show variations in dihedral angles between the pyridine ring and carboxylate group?
Variations arise from:
- Crystal packing forces : Steric clashes with adjacent molecules distorting the ideal geometry .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) exhibit distinct torsional angles .
Methodological Best Practices
- Synthesis : Always use anhydrous conditions and argon atmospheres to prevent hydrolysis of the ethyl carboxylate group .
- Crystallization : Slow evaporation from DMF/ethanol mixtures yields diffraction-quality crystals .
- Ethics : Adhere to journal guidelines (e.g., IUCr standards) for reporting crystallographic data to avoid retractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
